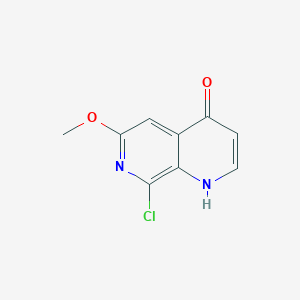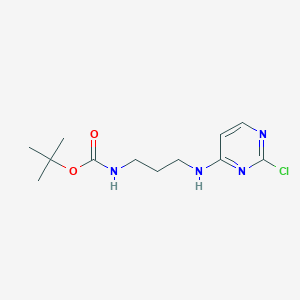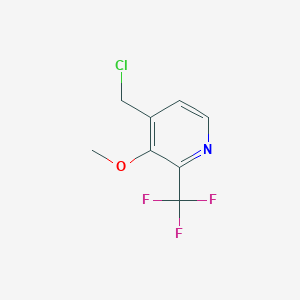
L-脯氨酸-2,5,5-d3
描述
L-Proline-2,5,5-d3 is used as an internal standard for the quantification of L-proline by GC- or LC-MS . It’s a nonessential amino acid that contains a pyrrolidine ring, which is highly rigid and affects protein conformation and folding . It’s a substrate for the proton-coupled amino acid transporter 1 (PAT1) and an inhibitor of acetylcholinesterase (AChE) . L-Proline accumulates in plants under environmental stress and is important for environmental stress tolerance through its involvement in protein synthesis, redox balance maintenance, osmoprotection, and signaling .
Synthesis Analysis
L-Proline-2,5,5-d3 is synthesized from glutamic acid . In one study, L-proline amide derivatives were synthesized by reacting L-proline with carboxylic acid chlorides in the presence of pyridine as a solvent . The reactions were monitored with TLC and all structures were characterized using spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectrometry .Molecular Structure Analysis
L-Proline-2,5,5-d3 has a molecular formula of C5D3H6NO2 . It contains a pyrrolidine ring, which contains the α-amino nitrogen . This ring is highly rigid, which affects protein conformation and folding .Chemical Reactions Analysis
L-Proline-2,5,5-d3 is reactive towards a variety of functionalities . In one protocol, it was used as a catalyst in an aqueous medium to give the corresponding products in high yield .科学研究应用
蛋白质折叠和结构中的独特作用
L-脯氨酸类似物,包括L-脯氨酸-2,5,5-d3,在蛋白质的折叠和结构中起着关键作用。它们独特的性质使它们在研究细胞代谢和原核生物和真核生物细胞中大分子合成的调节方面具有价值 (Bach & Takagi, 2013)。
在基础研究和工业中的应用
这些类似物不仅在基础研究中具有重要意义,而且在实际工业应用中也有实际应用。例如,通过分离对L-脯氨酸类似物具有抗性的突变体,可以培育过度产生L-脯氨酸的微生物 (Bach & Takagi, 2013)。
在生物和药物性质中的作用
L-脯氨酸类似物是修改肽的生物、药物或理化性质的有前途的候选物,无论是天然存在的还是新设计的 (Bach & Takagi, 2013)。
酶合成和结构分析
像参与L-脯氨酸合成的delta1-吡咯烷-5-羧酸还原酶这样的酶的研究受益于L-脯氨酸类似物的使用。这些研究为了解蛋白质结构和功能至关重要的酶的活性位点和催化机制提供了见解 (Nocek et al., 2005)。
人工酶的开发
将磁性双功能L-脯氨酸作为人工酶的创造展示了L-脯氨酸在促进各种转化中的多功能性。这种方法为利用L-脯氨酸的催化性质合成各种有机化合物铺平了道路 (Aghahosseini et al., 2018)。
化学中的不对称合成
L-脯氨酸及其衍生物广泛用于各种有机反应的不对称催化剂。这种用法突显了L-脯氨酸在合成生物活性分子或作为这些分子的一部分中的化学多功能性和重要性 (Panday, 2011)。
哺乳动物细胞中的低温生物学
在冷冻保存中,L-脯氨酸作为一种天然、无毒的抗冻剂,帮助细胞和组织耐受冷冻。它在哺乳动物卵母细胞冷冻保存中的特定作用突显了它在生殖生物学和医学中的潜力 (Zhang et al., 2016)。
对干细胞行为的影响
L-脯氨酸通过促进胚胎干细胞转化为类似间充质、高度活动、侵袭性多能干细胞来影响它们的行为。这个过程涉及表观遗传调控,表明L-脯氨酸在细胞信号传导和代谢中的作用 (Comes et al., 2013)。
作用机制
Target of Action
L-Proline-2,5,5-d3 is a deuterium-labeled variant of L-Proline . L-Proline is one of the twenty amino acids used in living organisms as the building blocks of proteins . .
Mode of Action
L-Proline is unique among the proteinogenic amino acids with its secondary amine, which influences protein structure
Biochemical Pathways
L-Proline participates in several biochemical pathways. One of the most significant is the “proline cycle”, which has been linked to human tumors . The cycle involves the conversion of proline to pyrroline-5-carboxylate (P5C) and back, affecting various cellular processes . .
Result of Action
The metabolism of proline, the non-deuterated form, has been linked to various biological processes, including cell growth pathways, redox homeostasis, and cancer biology . The effects of L-Proline-2,5,5-d3 could potentially be similar, but with variations due to the presence of deuterium.
生化分析
Biochemical Properties
L-Proline-2,5,5-d3 plays a crucial role in biochemical reactions, particularly in the proline metabolic cycle. It interacts with several enzymes, including pyrroline-5-carboxylate reductase (PYCR) and proline dehydrogenase (PRODH). PYCR catalyzes the reduction of pyrroline-5-carboxylate to proline, while PRODH oxidizes proline to pyrroline-5-carboxylate. These interactions are essential for maintaining redox homeostasis and supporting cellular growth and survival .
Cellular Effects
L-Proline-2,5,5-d3 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in proline metabolism and stress response. Additionally, L-Proline-2,5,5-d3 modulates cell signaling pathways that regulate cell proliferation, apoptosis, and differentiation. These effects are critical for understanding the role of proline in cellular function and disease .
Molecular Mechanism
The molecular mechanism of L-Proline-2,5,5-d3 involves its interactions with specific biomolecules and enzymes. It binds to PYCR and PRODH, influencing their catalytic activities. L-Proline-2,5,5-d3 also affects the expression of genes involved in proline metabolism by modulating transcription factors and signaling pathways. These interactions result in changes in enzyme activity, gene expression, and cellular metabolism, highlighting the importance of L-Proline-2,5,5-d3 in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Proline-2,5,5-d3 can change over time due to its stability and degradation. Studies have shown that L-Proline-2,5,5-d3 is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods. Long-term exposure to L-Proline-2,5,5-d3 has been observed to affect cellular function, including alterations in gene expression and metabolic activity. These temporal effects are essential for designing experiments and interpreting results in biochemical research .
Dosage Effects in Animal Models
The effects of L-Proline-2,5,5-d3 vary with different dosages in animal models. At low doses, L-Proline-2,5,5-d3 supports normal cellular function and metabolism. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where specific dosages result in significant changes in cellular function and metabolism. Understanding these dosage effects is crucial for determining the appropriate concentrations for experimental studies .
Metabolic Pathways
L-Proline-2,5,5-d3 is involved in several metabolic pathways, including the proline metabolic cycle. It interacts with enzymes such as PYCR and PRODH, which play essential roles in proline biosynthesis and degradation. These interactions influence metabolic flux and metabolite levels, affecting cellular redox balance and energy production. The involvement of L-Proline-2,5,5-d3 in these pathways highlights its significance in cellular metabolism and biochemical research .
Transport and Distribution
L-Proline-2,5,5-d3 is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and localization of L-Proline-2,5,5-d3, ensuring its availability for biochemical reactions. The distribution of L-Proline-2,5,5-d3 within cells affects its localization and accumulation, influencing its activity and function. Understanding the transport and distribution mechanisms of L-Proline-2,5,5-d3 is essential for studying its role in cellular processes .
Subcellular Localization
The subcellular localization of L-Proline-2,5,5-d3 is determined by targeting signals and post-translational modifications. These signals direct L-Proline-2,5,5-d3 to specific compartments or organelles, where it exerts its effects on cellular function. The localization of L-Proline-2,5,5-d3 within subcellular compartments influences its activity and interactions with other biomolecules. Studying the subcellular localization of L-Proline-2,5,5-d3 provides insights into its role in cellular processes and biochemical research .
属性
IUPAC Name |
(2S)-2,5,5-trideuteriopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i3D2,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIBWKKTOPOVIA-KIZNEYSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(CCC(N1)([2H])[2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



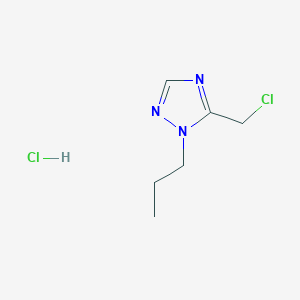


![2-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]acetamide](/img/structure/B1459558.png)
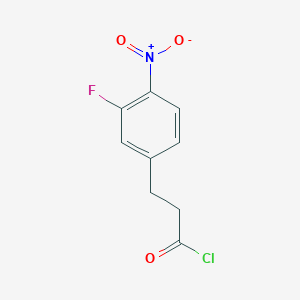

amine dihydrochloride](/img/structure/B1459565.png)
![2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride](/img/structure/B1459566.png)
